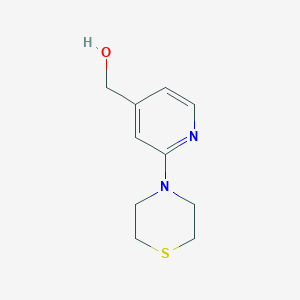

(2-thiomorpholin-4-ylpyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-thiomorpholin-4-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBEJVGUFHDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640223 | |

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-25-3 | |

| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

(2-thiomorpholin-4-ylpyridin-4-yl)methanol emerges from a class of heterocyclic compounds that stand at the crossroads of innovative drug discovery. This molecule uniquely combines two pharmacologically significant moieties: a pyridine ring and a thiomorpholine satellite. The pyridine core is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active compounds, recognized for its ability to engage in hydrogen bonding and aromatic interactions with biological targets.[1] The thiomorpholine group, a sulfur-containing analog of morpholine, offers a nuanced yet impactful modification to a molecule's physicochemical profile. In drug development, the substitution of morpholine with thiomorpholine can enhance lipophilicity, a critical factor in membrane permeability and oral bioavailability.[2] Furthermore, the sulfur atom introduces a "soft spot" for metabolism, potentially influencing the pharmacokinetic profile through controlled oxidation to its sulfoxide and sulfone derivatives.[2]

This guide provides a comprehensive technical overview of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, presenting its chemical properties, a plausible synthetic pathway, and an exploration of its potential biological activities based on the established pharmacology of its constituent scaffolds.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2-thiomorpholin-4-ylpyridin-4-yl)methanol | SynQuest Laboratories |

| Synonyms | 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine; 4-[4-(Hydroxymethyl)pyridin-2-yl]thiomorpholine | SynQuest Laboratories |

| CAS Number | 898289-25-3 | SynQuest Laboratories |

| Molecular Formula | C10H14N2OS | SynQuest Laboratories |

| Molecular Weight | 210.30 g/mol | Calculated |

Note: Advanced physicochemical properties such as melting point, boiling point, pKa, and LogP have not been experimentally determined in publicly accessible literature. These values would need to be ascertained through laboratory analysis.

Synthesis and Reactivity: A Strategic Approach

A definitive, published synthesis for (2-thiomorpholin-4-ylpyridin-4-yl)methanol is not currently available. However, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the preparation of analogous 2-substituted pyridinemethanols. A logical approach involves the reduction of a corresponding carboxylic acid ester.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-thiomorpholino-4-cyanopyridine (Nucleophilic Aromatic Substitution)

-

To a solution of 2-chloro-4-cyanopyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an excess of thiomorpholine (1.2 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution by thiomorpholine.

Step 2: Synthesis of Methyl 2-thiomorpholinopyridine-4-carboxylate (Hydrolysis and Esterification)

-

Hydrolyze the nitrile group of 2-thiomorpholino-4-cyanopyridine to the corresponding carboxylic acid using a strong acid such as sulfuric acid in water under heating.

-

Isolate the resulting carboxylic acid.

-

Convert the carboxylic acid to the methyl ester by refluxing with thionyl chloride in methanol.

-

Remove the excess solvent and reagent under reduced pressure to obtain the crude methyl ester.

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Subsequent esterification, for example via an acid chloride intermediate, is a robust method to prepare the ester for the final reduction step.

Step 3: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Reduction)

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl 2-thiomorpholinopyridine-4-carboxylate in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

-

Purify the final product by a suitable method such as crystallization or column chromatography.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols, providing a direct route to the target molecule from the ester intermediate.[3]

Potential Biological Activity and Therapeutic Applications

The amalgamation of the thiomorpholine and 2-aminopyridine-like scaffolds suggests a rich potential for biological activity. While no specific biological data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol has been published, the known activities of related compounds provide a strong basis for directed screening and drug development efforts.

The Thiomorpholine Moiety in Drug Design

The thiomorpholine heterocycle is a key component in a variety of pharmacologically active agents. Its inclusion in a molecular structure can confer a range of therapeutic properties.[4][5]

-

Antimicrobial and Antitubercular Activity: Thiomorpholine derivatives have shown promise as antitubercular agents.[4] The antibiotic sutezolid, which is in clinical trials for multidrug-resistant tuberculosis, features a thiomorpholine ring and is an analog of the FDA-approved linezolid.[4][5]

-

Antiprotozoal and Antimalarial Effects: Various compounds incorporating the thiomorpholine scaffold have been investigated for their efficacy against protozoal and malarial infections.[4]

-

Metabolic Disease Modulation: Thiomorpholine-containing molecules have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] Additionally, some derivatives have demonstrated hypolipidemic activity, potentially through the inhibition of squalene synthase.[6]

The 2-Substituted Pyridine Scaffold: A Versatile Pharmacophore

The 2-aminopyridine unit and its derivatives are prevalent in medicinal chemistry, contributing to a wide spectrum of biological activities.[6][7]

-

Kinase Inhibition and Anticancer Activity: Many kinase inhibitors feature a 2-aminopyridine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. This has led to the development of numerous anticancer agents.[8]

-

Anti-inflammatory Properties: The 2-aminopyridine scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory effects.[6][7]

-

Antibacterial and Antiviral Applications: This structural motif is also found in a range of antibacterial and antiviral agents.[6][7]

Hypothesized Mechanism of Action and Signaling Pathways

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a plausible hypothesis is that (2-thiomorpholin-4-ylpyridin-4-yl)methanol could function as an inhibitor of one or more protein kinases. The pyridine nitrogen and the exocyclic amino group (from the thiomorpholine) can form key hydrogen bonds with the kinase hinge region, while the rest of the molecule can occupy the hydrophobic pocket.

Caption: Hypothesized mechanism of action via kinase inhibition.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol represents a molecule of significant interest for further investigation in the field of drug discovery. The strategic combination of a pyridine core and a thiomorpholine substituent suggests a high potential for diverse biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders. The proposed synthetic route offers a viable starting point for the laboratory preparation of this compound, which would enable the crucial next steps of detailed physicochemical characterization and comprehensive biological screening. Future research should focus on the synthesis and purification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, followed by in vitro screening against a panel of kinases and various microbial strains to elucidate its specific biological targets and therapeutic potential.

References

- U.S.

- Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. PMC.

- Thiomorpholine compounds. ChemScene.

- Thiomorpholine. Wikipedia.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives.

- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.

- Morpholine and thiomorpholine tachykinin receptor antagonists - P

- (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.

- New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.

- 2-aminopyridine – a classic and trendy pharmacophore.

- A overview of the 2- Aminopyrimidine deriv

- Process for the preparation of morpholines - US Patent 3151112A.

- Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica.

- Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society.

- Pyridine derivatives and their production - EP 0174726 A1.

- Benzenesulfonylamino-pyridin-2-yl derivatives and related compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) for the treatment of diabetes and obesity.

- [5-(Morpholin-4-yl)thiophen-2-yl]methanol. PubChem.

Sources

- 1. OA13344A - Benzenesulfonylamino-pyridin-2-yl derivatives and related compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) for the treatment of diabetes and obesity. - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-thiomorpholin-4-ylpyridin-4-yl)methanol (CAS 898289-25-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential biological significance based on the well-established pharmacology of its core structural motifs: the thiomorpholine and pyridine-4-yl-methanol scaffolds.

Compound Identity and Physicochemical Properties

(2-thiomorpholin-4-ylpyridin-4-yl)methanol, assigned CAS number 898289-25-3, is a substituted pyridine derivative. The molecule incorporates a thiomorpholine ring at the 2-position and a hydroxymethyl group at the 4-position of the pyridine core.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898289-25-3 | [1] |

| Molecular Formula | C₁₀H₁₄N₂OS | [2] |

| Molecular Weight | 210.3 g/mol | [2] |

| Synonyms | 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine, 4-[4-(Hydroxymethyl)pyridin-2-yl]thiomorpholine | [1] |

| Flash Point | 222.6°C | [2] |

| Density | 1.25 g/cm³ | [2] |

| InChI Key | KDJBEJVGUFHDPW-UHFFFAOYSA-N | [2] |

Strategic Synthesis Pathway

Caption: Proposed two-step synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

The initial step involves the nucleophilic aromatic substitution of a suitable 2-halopyridine, such as 2-chloropyridine-4-carboxylic acid, with thiomorpholine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of the secondary amine of thiomorpholine at the C-2 position of the pyridine ring, displacing the chloride.

Experimental Protocol:

-

Reagents and Materials:

-

2-Chloropyridine-4-carboxylic acid

-

Thiomorpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask charged with 2-chloropyridine-4-carboxylic acid (1 equivalent), add anhydrous DMF.

-

Add potassium carbonate (2-3 equivalents) to the suspension.

-

Add thiomorpholine (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

-

Dry the purified 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid under vacuum.

-

Step 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The second step is the reduction of the carboxylic acid group of the intermediate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3][4] Alternatively, borane complexes can also be employed for the selective reduction of carboxylic acids.[5]

Experimental Protocol (using LiAlH₄):

-

Reagents and Materials:

-

2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath

-

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

In a three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0°C and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and break up the aluminum salts.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization and Analytical Profile

A comprehensive characterization of the synthesized (2-thiomorpholin-4-ylpyridin-4-yl)methanol is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the pyridine, thiomorpholine, and hydroxymethyl protons and carbons in their expected chemical environments and multiplicities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic moieties, and C-N and C-S vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Medicinal Chemistry Context and Potential Applications

The structural motifs present in (2-thiomorpholin-4-ylpyridin-4-yl)methanol are prevalent in a wide array of biologically active compounds. This suggests a strong potential for this molecule in drug discovery and development.

The Thiomorpholine Scaffold: A Privileged Heterocycle

Thiomorpholine, a saturated six-membered ring containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry.[6] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets.[7] The sulfur atom can also be a site for metabolic oxidation, leading to the sulfoxide and sulfone, which can have altered pharmacological profiles.

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including:

The incorporation of the thiomorpholine moiety in our target molecule suggests that it could be explored for these therapeutic areas.

Pyridine-Methanol Derivatives in Drug Design

The pyridine-methanol core is also a common feature in many pharmaceutical agents. This structural unit can act as a versatile scaffold for further functionalization and can participate in hydrogen bonding interactions with biological targets. Derivatives of pyridinyl methanol have been investigated as potent and selective inhibitors of various enzymes and receptors. For instance, they have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[9]

Thiomorpholine as a Bioisostere of Morpholine

In drug design, thiomorpholine is often used as a bioisosteric replacement for the morpholine ring.[10] This substitution can lead to improved metabolic stability, altered lipophilicity, and potentially different interactions with the target protein, which can fine-tune the pharmacological properties of a lead compound.[11] Exploring the structure-activity relationship (SAR) by comparing the biological activity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol with its morpholine analog would be a valuable exercise in a drug discovery program.

Caption: Key structural features and their implications for potential biological activity.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a molecule with significant potential for further investigation in the field of medicinal chemistry. The proposed synthetic route provides a practical approach for its preparation in the laboratory. The presence of the thiomorpholine and pyridine-methanol scaffolds suggests that this compound could be a valuable building block or a lead candidate for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive biological evaluation, including screening against a panel of relevant biological targets, is warranted to elucidate its specific pharmacological profile and to unlock its full therapeutic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This compound, featuring a pyridine core substituted with a thiomorpholine and a hydroxymethyl group, represents a scaffold of significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent moieties. This document details a proposed synthetic pathway, predicted physicochemical properties, and a thorough spectroscopic and structural characterization based on established principles and data from analogous compounds. Detailed experimental protocols, data interpretation, and visualizations are provided to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. The incorporation of a thiomorpholine moiety can modulate a compound's lipophilicity and metabolic stability, offering advantages over the more common morpholine ring.[3] Furthermore, the hydroxymethyl group provides a crucial handle for further synthetic elaboration or can act as a key pharmacophoric element.

The target molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Figure 1), combines these features, making it a compound of interest for exploring new chemical space in various therapeutic areas. This guide aims to provide a detailed technical overview of its molecular structure and properties to facilitate its synthesis and further investigation.

Figure 1: Molecular Structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Caption: 2D representation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Physicochemical and Structural Properties

Based on its structure and data from chemical suppliers, the key properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanol are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H14N2OS | [4] |

| Molecular Weight | 210.3 g/mol | [4] |

| CAS Number | 898289-25-3 | [4] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, DMSO, chloroform | Inferred |

| Purity | >95% (as commercially available) |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step 1: Synthesis of (2-chloropyridin-4-yl)methanol

The first step involves the reduction of 2-chloropyridine-4-carboxylic acid to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5]

Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-chloropyridine-4-carboxylic acid (1.0 eq.) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the combined filtrate under reduced pressure to yield crude (2-chloropyridin-4-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by thiomorpholine.[3]

Protocol:

-

To a solution of (2-chloropyridin-4-yl)methanol (1.0 eq.) in dimethylformamide (DMF), add thiomorpholine (1.5 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Spectroscopic and Structural Characterization

The structural elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the thiomorpholine ring, and the hydroxymethyl group. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm). The protons of the thiomorpholine ring will likely appear as two multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms. The methylene protons of the hydroxymethyl group are expected to be a singlet around δ 4.5 ppm, and the hydroxyl proton will be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (δ 110-160 ppm). The carbons of the thiomorpholine ring will appear in the aliphatic region (δ 25-55 ppm). The carbon of the hydroxymethyl group is expected around δ 60-65 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=N and C=C stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band around 1050-1150 cm⁻¹.

-

C-N stretch: In the 1250-1350 cm⁻¹ region.

-

C-S stretch: A weaker band in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C10H14N2OS) by providing an accurate mass of the molecular ion [M+H]⁺. The fragmentation pattern in the mass spectrum would likely show the loss of the hydroxymethyl group and fragmentation of the thiomorpholine ring.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. Based on crystal structures of similar pyridinylmethanol derivatives, it is expected that the molecule will exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, leading to the formation of supramolecular assemblies in the solid state.[7][8][9] The thiomorpholine ring is expected to adopt a chair conformation.[3]

Potential Applications and Biological Relevance

While no specific biological activity has been reported for (2-thiomorpholin-4-ylpyridin-4-yl)methanol, its structural components suggest potential for pharmacological activity. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Thiomorpholine-containing compounds have been investigated as kinase inhibitors and for other therapeutic applications.[3][10] The combination of these two pharmacologically important scaffolds in a single molecule makes (2-thiomorpholin-4-ylpyridin-4-yl)methanol an attractive candidate for screening in various biological assays, particularly in the context of kinase inhibition and oncology research.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a plausible synthetic route, and expected characterization data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By leveraging established chemical principles and data from analogous compounds, this document serves as a foundational resource for researchers interested in synthesizing and exploring the potential of this novel heterocyclic compound. The detailed protocols and predicted spectroscopic data will aid in the successful preparation and structural verification of this molecule, paving the way for its evaluation in drug discovery and other scientific endeavors.

References

-

Badiadka Narayana, Balladka K Sarojini, Hemmige S Yathirajan, Ravindranath Rathore, Christopher Glidewell. Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol. Acta Crystallogr E Crystallogr Commun. 2016 Jan 1;72(Pt 1):69-72. [Link]

-

Kim, J. H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o947. [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. 2016;21(7):894. [Link]

-

Badiadka Narayana, et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. ResearchGate. [Link]

- Zhang, S., Zhang, K., Jin, W., & Li, J. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.

- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

AMiner. Synthesis and Pharmacological Evaluation of Thieno[2,3-B]pyridine Derivatives As Novel C-Src Inhibitors. [Link]

-

Dashyan, S. S., Babaev, E. V., Ayvazyan, A. G., Mamyan, S. S., Paronikyan, E. G., Nikoghosyan, T. A., Hunanyan, L. S., & Paronikyan, R. G. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 148, 107435. [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Biological Magnetic Resonance Bank. Pyridine. [Link]

- Synthesis method of chiral piperazinone derivative.

-

Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to Highly Substituted Pyridines. The Journal of organic chemistry, 81(21), 10376–10382. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. [Link]

-

SpectraBase. 4-Hydroxymethyl-pyridine. [Link]

- Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

-

Al-Ostath, A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(19), 6825. [Link]

-

Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

-

A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022 Aug; 27(15): 4983. [Link]

-

Hassaneen, H. M., Abunada, N., Hassaneen, H. M. E., & Miqdad, O. (2011). Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety. International Journal of Chemistry, 3(2). [Link]

-

The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

-

Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Med Chem. 2021 May; 12(5): 756–767. [Link]

-

β-Oxo Anilides in Heterocyclic Synthesis: Novel Synthesis of Substituted Pyridazinones, Pyridine, Pyrimidines and Pyrazolotriazines. Scirp.org. [Link]

-

Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Cent Sci. 2024 May 22; 10(5): 1063–1071. [Link]

-

Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725). [Link]

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine | 898289-25-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

(2-thiomorpholin-4-ylpyridin-4-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The molecular architecture, featuring a pyridine core functionalized with both a thiomorpholine and a hydroxymethyl group, presents a unique synthetic challenge that necessitates a carefully planned strategic approach. This document elucidates a logical retrosynthetic analysis and details a reliable two-step forward synthesis. The primary pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce the thiomorpholine moiety, followed by a chemoselective reduction to yield the target primary alcohol. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and discuss the necessary analytical techniques for structural validation. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of substituted pyridinylmethanol derivatives.

Introduction: Significance of the Target Scaffold

The pyridine ring is a cornerstone structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The introduction of specific functional groups onto this core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn modulates its pharmacological profile.

The target molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, incorporates two key functional groups that enhance its potential as a valuable synthetic intermediate:

-

The Thiomorpholine Moiety: Thiomorpholine, a saturated heterocycle, is often used as a bioisostere for morpholine.[2][3] The replacement of the oxygen atom with sulfur increases lipophilicity and can introduce new metabolic pathways, potentially improving the pharmacokinetic properties of a drug candidate.[2] The thiomorpholine group is found in various compounds investigated for antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5]

-

The Pyridinylmethanol Group: The 4-(hydroxymethyl)pyridine unit is a versatile building block in organic synthesis.[6][7][8] The primary alcohol can be further functionalized, serving as a handle for introducing other groups through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.[6][8]

The combination of these two moieties on a central pyridine ring creates a unique trifunctional scaffold with significant potential for the development of novel chemical entities in various therapeutic areas.

Strategic Blueprint: Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound retrosynthetic strategy. The target molecule is disconnected at key bonds to identify readily available or easily synthesized precursors. For (2-thiomorpholin-4-ylpyridin-4-yl)methanol, two primary disconnections are proposed, as illustrated below.

Caption: Proposed two-step forward synthesis pathway.

Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

The initial step involves the coupling of thiomorpholine with 2-chloro-isonicotinic acid.

-

Mechanism and Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group. The chlorine atom at the C2 position serves as an excellent leaving group. The secondary amine of thiomorpholine acts as the nucleophile, attacking the electron-deficient C2 carbon to form a Meisenheimer complex intermediate, which then rearomatizes by expelling the chloride ion.

-

Experimental Considerations:

-

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves two purposes: to deprotonate the carboxylic acid, enhancing its solubility and preventing it from protonating the thiomorpholine nucleophile, and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the ionic intermediates and reactants while not interfering with the nucleophile.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction, often in the range of 80-120 °C.

-

Step 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The second and final step is the reduction of the carboxylic acid group on the intermediate to a primary alcohol.

-

Choice of Reducing Agent: Carboxylic acids are relatively resistant to reduction. Mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective. Therefore, a powerful reducing agent is required.

-

Lithium Aluminum Hydride (LiAlH₄): This is the classic and most effective reagent for this transformation. [7]It is a potent, non-selective reducing agent that readily converts carboxylic acids to primary alcohols in high yields.

-

-

Experimental Considerations:

-

Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., tetrahydrofuran (THF) or diethyl ether) and an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: The reaction is quenched by the careful, sequential addition of water and then an aqueous base (e.g., NaOH solution) to decompose the excess LiAlH₄ and the resulting aluminum salts into a filterable precipitate.

-

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid (Intermediate)

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-chloro-isonicotinic acid | 157.56 | 10.0 g | 1.0 |

| Thiomorpholine | 103.19 | 7.8 g (7.2 mL) | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.8 g | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (10.0 g), potassium carbonate (12.8 g), and DMF (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add thiomorpholine (7.8 g) to the suspension via syringe.

-

Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH 4-5 with 2M HCl. A precipitate should form.

-

Stir the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration.

-

Wash the solid product with cold water (3 x 50 mL) and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid as a solid. [9]

Protocol 2: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Final Product)

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid | 224.28 | 5.0 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.7 g | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

-

Carefully add LiAlH₄ (1.7 g) to 50 mL of anhydrous THF in the flask.

-

Dissolve the intermediate carboxylic acid (5.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Quench the reaction by the slow, sequential dropwise addition of:

-

1.7 mL of water

-

1.7 mL of 15% aqueous NaOH

-

5.1 mL of water

-

-

A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (3 x 30 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Structural Characterization and Validation

Confirmation of the successful synthesis of the intermediate and final product requires rigorous analytical characterization.

| Technique | Intermediate: 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid | Final Product: (2-thiomorpholin-4-ylpyridin-4-yl)methanol |

| ¹H NMR | Aromatic protons on the pyridine ring, two sets of triplets for the thiomorpholine protons (-CH₂-N- and -CH₂-S-), and a broad singlet for the carboxylic acid proton. | Aromatic protons, two sets of triplets for thiomorpholine protons, a singlet for the benzylic -CH₂OH protons, and a triplet/broad singlet for the -OH proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carboxylic acid carbonyl carbon (~165-175 ppm), and two distinct signals for the thiomorpholine carbons. | Resonances for the pyridine ring carbons, the hydroxymethyl carbon (~60-65 ppm), and the thiomorpholine carbons. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂N₂O₂S. | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₄N₂OS. |

| IR Spectroscopy | A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. | A broad O-H stretch (~3200-3600 cm⁻¹) and the absence of the carboxylic C=O stretch. |

Conclusion

This guide has outlined a logical, efficient, and well-validated synthetic pathway for producing (2-thiomorpholin-4-ylpyridin-4-yl)methanol. The two-step sequence, commencing with a nucleophilic aromatic substitution followed by a robust reduction, provides a reliable method for accessing this valuable heterocyclic scaffold. The detailed protocols and mechanistic insights serve as a practical resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this and related structures for potential applications in drug discovery and development. Further optimization of reaction conditions or exploration of alternative reducing agents could enhance the scalability and greenness of the synthesis, offering avenues for future investigation.

References

- BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols.

- Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)

- Jubilant Ingrevia. (n.d.). 4-Hydroxymethyl pyridine (Pyridine-4-methanol).

- Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8). (2025).

- Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide deriv

- FINETECH INDUSTRY LIMITED. (n.d.). 2-thiomorpholin-4-ylpyridine-4-carboxylic acid.

- CymitQuimica. (n.d.). 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile.

- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.

- PubChem. (n.d.). Thiomorpholine.

- Wikipedia. (n.d.). Thiomorpholine.

- PubMed. (2016). Route to Highly Substituted Pyridines.

Sources

- 1. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price – Trusted Chemical Company [pipzine-chem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-thiomorpholin-4-ylpyridine-4-carboxylic acid | CAS: 884507-29-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the heterocyclic compound [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol . The document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies.

Introduction: The Strategic Importance of the Thiomorpholine-Pyridine Scaffold

The convergence of a thiomorpholine ring and a pyridine nucleus in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. The pyridine ring, a common motif in numerous pharmaceuticals, offers a versatile platform for substituent placement, influencing physicochemical properties and target engagement. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The strategic combination of these two pharmacophores in [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol suggests a molecule with potential for nuanced biological activity, making it a subject of interest for the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

The accurate identification and characterization of a compound are fundamental to any scientific investigation. This section details the formal nomenclature and key physicochemical properties of the title compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol .

The structural formula is presented below:

Caption: 2D Structure of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol.

Physicochemical Data Summary

A summary of the key physicochemical properties is provided in the table below. This data is crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation development.

| Property | Value | Source |

| IUPAC Name | [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol | [3] |

| CAS Number | 898289-25-3 | [1] |

| Molecular Formula | C₁₀H₁₄N₂OS | [2] |

| Molecular Weight | 210.3 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

Synthesis and Purification

Proposed Synthetic Pathway: A Logic-Driven Approach

The most logical approach to the synthesis of the target molecule involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable 2-halopyridine derivative with thiomorpholine.

-

Reduction of a Carboxylic Acid or its Ester: Conversion of a 4-carboxy or 4-alkoxycarbonyl group on the pyridine ring to a hydroxymethyl group.

The proposed retro-synthetic analysis is depicted in the following diagram:

Caption: Retrosynthetic analysis of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol.

Experimental Protocol (Proposed)

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2-(Thiomorpholin-4-yl)isonicotinic acid

-

Reaction Setup: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add thiomorpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-(Thiomorpholin-4-yl)isonicotinic acid to [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(thiomorpholin-4-yl)isonicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF, to the suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (broad peak around 3300 cm⁻¹) and the aromatic pyridine ring.

Potential Applications in Drug Discovery and Development

While specific biological activity data for [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol is not yet published, the constituent moieties suggest several promising avenues for investigation.

Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The thiomorpholine group can occupy adjacent hydrophobic pockets within the ATP-binding site of various kinases, potentially leading to potent and selective inhibition.

Central Nervous System (CNS) Activity

Both pyridine and thiomorpholine derivatives have been explored for their activity on various CNS targets. The physicochemical properties of this compound would need to be optimized to ensure blood-brain barrier penetration for potential applications in neurodegenerative diseases or psychiatric disorders.

Anti-infective Agents

The thiomorpholine ring is present in some anti-infective agents. The combined scaffold could be explored for its potential antibacterial or antifungal properties.

Conclusion and Future Directions

[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol represents a strategically designed molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a plausible, detailed synthetic route. The lack of published biological data presents a clear opportunity for future research. The synthesis and subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

Sources

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2-Thiomorpholinopyrid-4-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. CAS RN 898289-25-3 | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Biological Activity Screening of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Given the limited specific data on this molecule, we draw upon the rich pharmacology of its core scaffolds—pyridine and thiomorpholine—to propose a rational, multi-tiered screening strategy. Pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative and kinase inhibitory effects, while thiomorpholine-containing compounds have shown potential as antioxidant and hypolipidemic agents[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step to systematically uncover the therapeutic potential of this compound. We will explore its potential as a modulator of critical cellular pathways, including kinase signaling, the PI3K/Akt/mTOR axis, the p53-Mdm2 protein-protein interaction, and the Nrf2-mediated antioxidant response.

Introduction: Deconstructing (2-thiomorpholin-4-ylpyridin-4-yl)methanol for Targeted Screening

The chemical structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol presents a compelling case for a broad yet targeted biological screening approach. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs and is a privileged scaffold in kinase inhibitor design[2][3]. The thiomorpholine moiety, a sulfur-containing heterocycle, is structurally related to morpholine and has been incorporated into compounds with diverse activities, including antimycobacterial and antioxidant properties[1][4].

The strategic combination of these two moieties suggests several plausible biological hypotheses:

-

Oncology: The pyridine core is a common feature in inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer[5]. Furthermore, the overall structure may allow for interaction with other key cancer targets.

-

Oxidative Stress-Related Diseases: The thiomorpholine component, with its sulfur atom, may confer antioxidant properties, making the compound a potential activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response[6][7].

-

Protein-Protein Interaction Modulation: The three-dimensional arrangement of the molecule could facilitate the disruption of critical protein-protein interactions, such as the p53-Mdm2 interaction, a key target in cancer therapy[8][9].

This guide outlines a systematic screening cascade designed to test these hypotheses, moving from broad, high-throughput primary screens to more focused secondary and tertiary assays to elucidate the mechanism of action and cellular effects.

A Multi-Tiered Screening Strategy

A hierarchical approach to screening is essential for efficiently identifying and characterizing the biological activity of a novel compound. This strategy minimizes resource expenditure by initially casting a wide net with high-throughput in vitro assays, followed by more complex and physiologically relevant cell-based assays for promising hits.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to broadly assess the compound's activity against key hypothesized targets in a high-throughput manner.

Kinase Panel Screening

Rationale: The pyridine scaffold is a common feature in many kinase inhibitors[5][10]. A broad kinase panel screen is the most efficient way to identify potential kinase targets.

Protocol: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

-

Compound Preparation: Solubilize (2-thiomorpholin-4-ylpyridin-4-yl)methanol in DMSO to a stock concentration of 10 mM.

-

Assay Execution: Submit the compound for screening against a large panel of human kinases (e.g., >400 kinases) at a single concentration (typically 1-10 µM). These assays often utilize affinity chromatography or competition binding principles where the test compound competes with a known ligand for binding to the kinase.[11]

-

Data Analysis: Results are typically reported as a percentage of control (%Ctrl) or percent inhibition. A common hit threshold is >80% inhibition or a %Ctrl < 20.

Broad Anti-proliferative Screening

Rationale: To assess the compound's potential as an anticancer agent, a broad screen against a diverse panel of human cancer cell lines is invaluable. This can reveal patterns of activity that may correlate with specific cancer types or genetic backgrounds[12][13].

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

-

Cell Culture: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in their respective optimal media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with the test compound at a single high concentration (e.g., 10 µM) for 48-72 hours.

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

-

Data Analysis: The primary output is a measure of growth inhibition for each cell line. Significant growth inhibition (e.g., >50%) in multiple cell lines warrants further investigation.

Nrf2 Activation Assay

Rationale: The thiomorpholine moiety suggests potential antioxidant activity, which may be mediated through the activation of the Nrf2 pathway. A reporter gene assay is a robust method for screening for Nrf2 activators[6][7].

Protocol: ARE-Luciferase Reporter Assay

-

Cell Line: Utilize a stable cell line, such as the AREc32 cell line (derived from MCF7) or HepG2 cells, containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE)[7][14].

-

Compound Treatment: Seed the cells in a 96-well plate and treat with (2-thiomorpholin-4-ylpyridin-4-yl)methanol at a single concentration (e.g., 10 µM) for 12-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: A significant increase in luminescence compared to the vehicle control indicates Nrf2 activation.

p53-Mdm2 Interaction Assay

Rationale: The compound's structure may allow it to fit into the hydrophobic pocket of Mdm2, disrupting its interaction with the p53 tumor suppressor protein. This is a validated strategy for reactivating p53 in cancer cells[8][9].

Protocol: Fluorescence Polarization (FP) Assay

-

Reagents: Use purified recombinant human Mdm2 protein and a fluorescently labeled p53-derived peptide.

-

Assay Setup: In a 384-well plate, combine the Mdm2 protein and the fluorescent p53 peptide in an appropriate buffer.

-

Compound Addition: Add the test compound at a single concentration (e.g., 10 µM) and a known inhibitor (e.g., Nutlin-3a) as a positive control[15].

-

Measurement: After a brief incubation, measure the fluorescence polarization. A decrease in polarization indicates that the compound has displaced the fluorescent peptide from Mdm2.

-

Data Analysis: A significant drop in the FP signal compared to the vehicle control suggests inhibition of the p53-Mdm2 interaction.

Tier 2: Hit Validation and Potency Determination

Compounds that show promising activity in Tier 1 screens ("hits") must be validated through dose-response studies to determine their potency (e.g., IC50 or EC50 values).

Table 1: Hypothetical Tier 2 Data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol

| Assay Type | Target/Cell Line | Result (IC50/EC50) |

| Kinase Inhibition | PI3Kα | 0.15 µM |

| mTOR | 0.25 µM | |

| Cell Viability | MCF-7 (Breast Cancer) | 0.5 µM |

| PC-3 (Prostate Cancer) | 0.8 µM | |

| Nrf2 Activation | ARE-Luciferase Assay | 2.5 µM |

| p53-Mdm2 Disruption | FP Assay | > 50 µM |

Protocol: IC50/EC50 Determination

-

Serial Dilution: Prepare a serial dilution of the compound in DMSO, typically covering a range from 100 µM to 1 nM.

-

Assay Performance: Perform the relevant primary assays (kinase, cell viability, Nrf2 activation, or p53-Mdm2) with this range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Tier 3: Mechanism of Action and Cellular Activity

For potent and validated hits, the focus shifts to understanding how the compound works within a cellular context.

Cellular Target Engagement in the PI3K/Akt/mTOR Pathway

Rationale: Based on the hypothetical data in Table 1, the compound is a potent inhibitor of PI3K and mTOR. It is crucial to confirm that it inhibits the pathway in intact cells. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival[16][17].

Protocol: Western Blot Analysis of Phospho-proteins

-

Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) and starve overnight. Treat with various concentrations of the compound for 1-2 hours, followed by stimulation with a growth factor (e.g., IGF-1) to activate the pathway.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key phosphorylated proteins in the pathway (e.g., p-Akt Ser473, p-S6 ribosomal protein). Also, probe for total protein levels as loading controls[18].

-

Data Analysis: A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm cellular inhibition of the PI3K/mTOR pathway.

Confirmation of Nrf2 Pathway Activation

Rationale: If the compound is a potent Nrf2 activator, it should induce the expression of Nrf2 target genes, which are involved in the antioxidant defense system.

Protocol: Quantitative PCR (qPCR) for Nrf2 Target Genes

-

Cell Treatment: Treat cells (e.g., HepG2) with the compound at its EC50 concentration for 6-12 hours.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it to cDNA.

-

qPCR: Perform qPCR using primers for Nrf2 target genes such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).

-

Data Analysis: A significant upregulation of these genes relative to a housekeeping gene (e.g., GAPDH) confirms the compound's activity as an Nrf2 activator[19].

Conclusion and Future Directions

This guide presents a logical and comprehensive strategy for the initial biological characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and validate its primary biological activities. The proposed workflow is designed to uncover potential therapeutic applications in areas such as oncology and diseases related to oxidative stress.

Positive findings from this screening cascade would form the basis for more advanced preclinical studies, including:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer or other relevant diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this structured and scientifically rigorous approach, the full therapeutic potential of (2-thiomorpholin-4-ylpyridin-4-yl)methanol can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent.

References

- A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed.

- Reporter protein complementation imaging assay to screen and study Nrf2 activators in cells and living animals. PubMed.

- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.

- Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed.

- Full library screening for Nrf2 activators through ARE induction assay... ResearchGate.

- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.

- Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.

- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.

- An Application of Fit Quality to Screen MDM2/p53 Protein-Protein Interaction Inhibitors. MDPI.

- Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health.

- Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC - NIH.

- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Request PDF - ResearchGate.

- Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. PMC.

- Disrupting p53:Mdm2 and p53:Mdm4 - Comparative cell-based assays for drug screening. Cancer Research.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.

- Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Frontiers.

- New Screening Approaches for Kinases. Royal Society of Chemistry.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

- PI3K/AKT signalling pathway panel. Abcam.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- A review for cell-based screening methods in drug discovery. PMC - NIH.

- Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

- A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors. Benchchem.

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC - NIH.

- Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. MDPI.

- Tumour Cell Panels. In Vitro Technologies.

- A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. Benchchem.

- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.

- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.

- Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.